5-(Aminomethyl)thiophene-2-carbonitrile
Overview
Description
5-(Aminomethyl)thiophene-2-carbonitrile is a heterocyclic organic compound with the molecular formula C6H6N2S. It is characterized by a thiophene ring substituted with an aminomethyl group at the 5-position and a nitrile group at the 2-position.
Scientific Research Applications
Conformational Polymorphism Studies
5-(Aminomethyl)thiophene-2-carbonitrile, a compound structurally similar to 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, has been studied for its conformational polymorphism. The molecular structure of these compounds has been analyzed through solid-state NMR (SSNMR) experiments and molecular modeling, revealing insights into the conformational differences and their effects on NMR spectra (Smith, Xu, & Raftery, 2006).
Synthesis and Antimicrobial Activity
2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, a compound with a similar structure, has been synthesized and investigated for its antimicrobial activity. This research included the development of novel Schiff bases and their effectiveness against various microbial strains, indicating potential applications in antimicrobial drug development (Puthran et al., 2019).
Thermodynamics and Polymorphism
Research on 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, a compound structurally related, focused on its six solvent-free polymorphs. The study provided insights into the thermodynamic stability, crystallization effects, and molecular conformations, shedding light on the polymorphism and stability of such compounds (Yu et al., 2000).
Quantum Chemical Calculations
This compound's related compound, 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile, has been studied using experimental and quantum chemical calculations. These studies explore the molecular structure, providing a foundation for understanding the electronic properties and reactivity of such compounds (Oturak et al., 2017).
Antitumor Applications
Compounds structurally similar to this compound have been synthesized and assessed for their potential antitumor activities. Studies on 2-aminothiophene derivatives highlighted their effectiveness against various human tumor cell lines, suggesting potential applications in cancer treatment (Khalifa & Algothami, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is a useful intermediate in the synthesis of various pharmacologically active compounds .
Mode of Action
As an intermediate, its role is likely to contribute to the structure and function of the final active compound .
Biochemical Pathways
As an intermediate, it may be involved in various biochemical pathways depending on the final compound it contributes to .
Pharmacokinetics
As an intermediate, its pharmacokinetic profile would be less relevant than that of the final pharmacologically active compound it is used to synthesize .
Result of Action
As an intermediate, its effects would be largely dependent on the final compound it is used to create .
Action Environment
As an intermediate, these factors would likely impact the synthesis processes it is involved in .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)thiophene-2-carbonitrile typically involves the reaction of thiophene-2-carbonitrile with formaldehyde and ammonia. The reaction is carried out under basic conditions, often using a catalyst to facilitate the formation of the aminomethyl group. The general reaction scheme is as follows:
Thiophene-2-carbonitrile+Formaldehyde+Ammonia→this compound
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. These methods often utilize optimized reaction conditions, including temperature, pressure, and catalyst concentration, to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)thiophene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can react with the aminomethyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives
Properties
IUPAC Name |
5-(aminomethyl)thiophene-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c7-3-5-1-2-6(4-8)9-5/h1-2H,3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYNZXSHHPBOBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C#N)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431447 | |
Record name | 5-Aminomethyl-2-cyanothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
227279-10-9 | |
Record name | 5-Aminomethyl-2-cyanothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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